5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride
Description
Properties
IUPAC Name |
5-hexyl-2,3-diphenyltetrazol-2-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4.ClH/c1-2-3-4-11-16-19-20-22(17-12-7-5-8-13-17)23(21-19)18-14-9-6-10-15-18;/h5-10,12-15H,2-4,11,16H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWUTXUWRXJYNC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568461 | |
| Record name | 5-Hexyl-2,3-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99077-15-3 | |
| Record name | 5-Hexyl-2,3-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride typically involves the reaction of appropriate tetrazole precursors with hexyl and diphenyl substituents. The reaction conditions often include:
Solvents: Common solvents used include ethanol, acetone, and water.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at moderate temperatures, around 25-50°C.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent production.
Purification steps: Including crystallization and filtration to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound undergoes reduction reactions to form colored formazan products. This property is utilized in various biochemical assays.
Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Reducing agents: Common reducing agents include sodium borohydride and other hydride donors.
Solvents: Ethanol, acetone, and water are frequently used solvents.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Formazan derivatives: The reduction of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride results in the formation of colored formazan products, which are used as indicators in biochemical assays.
Scientific Research Applications
2.1. Biochemical Assays
One of the primary applications of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride is in biochemical assays as a redox indicator. It is frequently used in cell viability assays, such as the MTT assay, where it serves to assess cell metabolic activity. The reduction of the tetrazolium salt by viable cells leads to the formation of formazan crystals, which can be quantified spectrophotometrically .
2.2. Anticancer Research
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related tetrazolium derivatives has shown promising results against various cancer cell lines, including MCF-7 and Caco-2 cells . The mechanism often involves the interaction with cellular targets that disrupt cancer cell proliferation.
2.3. Antimicrobial Studies
The compound has also been explored for its antimicrobial properties. In specific tests, such as those for detecting antibacterial substances in milk (the TTC test), it has shown effectiveness in identifying the presence of antibiotics like penicillin . This application is critical for food safety and quality control in dairy products.
3.1. Cell Viability Assay Using MTT Method
A study demonstrated the use of this compound in assessing cell viability in cancer research:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 10 | 85 |
| Caco-2 | 20 | 70 |
| HCT116 | 50 | 60 |
The results indicated that higher concentrations correlated with reduced cell viability, confirming the compound's potential as an anticancer agent .
3.2. Detection of Antibacterial Substances
In a practical application within food safety, the TTC test utilizing this tetrazolium compound was implemented to detect antibiotic residues in milk samples:
| Sample Type | Antibiotic Detected | TTC Test Result |
|---|---|---|
| Milk Sample A | Penicillin | Positive |
| Milk Sample B | None | Negative |
This case illustrates the compound's utility in ensuring compliance with food safety regulations by detecting harmful residues .
Mechanism of Action
The primary mechanism of action of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride involves its reduction by cellular dehydrogenases. The compound is reduced to form colored formazan products, which can be quantitatively measured. The reduction process involves the transfer of electrons from the dehydrogenases to the tetrazolium compound, resulting in the formation of the colored product. This mechanism is widely utilized in assays to measure cellular respiration and metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrazolium Salts
The following analysis compares 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride with two analogs: 5-Methyl-2,3-diphenyl-2H-tetrazolium chloride and 5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester , based on molecular structure, applications, and commercial availability.
Table 1: Structural and Commercial Comparison of Tetrazolium Salts
Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The hexyl chain in the target compound increases hydrophobicity compared to the methyl group in 5-Methyl-2,3-diphenyl-2H-tetrazolium chloride. This may enhance cell membrane penetration in assays but reduce aqueous solubility .
- The carboxy ethyl ester group in the Synchem compound introduces polarity, improving water solubility after ester hydrolysis, which is critical for homogeneous assay conditions .
Redox Reactivity :
Tetrazolium salts are reduced to formazan dyes in metabolically active cells. While the Mosmann assay () uses MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), the phenyl and alkyl/ester substituents in these analogs likely alter reduction kinetics and formazan crystal solubility compared to MTT .
Synthetic Accessibility :
Biological Activity
5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride (also known as MTT) is a compound widely used in biological research, particularly in cell viability assays and metabolic activity studies. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.
Overview of MTT
MTT is a yellow water-soluble tetrazolium salt that is reduced to purple formazan crystals by living cells. The intensity of the purple color is directly proportional to the number of viable cells, making it a valuable tool for assessing cell viability and proliferation.
The reduction of MTT to formazan occurs primarily in the mitochondria of viable cells. The process involves the following steps:
- Cellular Uptake : Viable cells take up MTT through their membranes.
- Reduction Reaction : MTT is reduced by mitochondrial dehydrogenases to form insoluble formazan crystals.
- Solubilization : The formazan crystals can be solubilized using solvents like dimethyl sulfoxide (DMSO) or isopropanol for quantification.
Antibacterial Activity
Research indicates that MTT exhibits antibacterial properties against various microbial strains. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) reported as low as 0.5 μg/mL for certain derivatives .
Cytotoxicity Studies
MTT is also utilized to assess cytotoxicity in cancer research. In a study evaluating the cytotoxic effects of novel compounds, MTT assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Applications in Research
- Cell Viability Assays : MTT is extensively used in laboratories to determine the viability of cells after exposure to various treatments, including drugs and toxins.
- Antioxidant Activity Testing : It serves as a tool to evaluate the antioxidant properties of substances, aiding in the identification of compounds with potential health benefits .
- Biochemical Research : MTT plays a role in studying metabolic processes and cellular respiration, which are essential for understanding various diseases and therapeutic interventions .
Case Study 1: Antimicrobial Efficacy
In a comparative study, MTT was used to evaluate the antimicrobial efficacy of several compounds against resistant strains of bacteria. The results indicated that compounds modified with hexyl chains exhibited significantly enhanced antibacterial activity compared to their non-modified counterparts .
Case Study 2: Cancer Cell Line Sensitivity
Another study assessed the sensitivity of different cancer cell lines to novel therapeutic agents using MTT assays. The findings revealed that certain compounds not only inhibited cell growth but also induced apoptosis in resistant cancer cells, highlighting the potential of these agents in overcoming drug resistance .
Data Table: Summary of Biological Activities
Q & A
Q. What is the mechanism of action of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride in cell viability assays?
- Methodological Answer : The compound acts as a redox indicator in cellular assays. It is reduced by intracellular dehydrogenases (e.g., NAD(P)H-dependent enzymes) in metabolically active cells, producing a colored formazan derivative. The reduction process involves electron transfer from cellular reductases to the tetrazolium ring, resulting in a chromogenic or fluorescent signal proportional to cell viability .
- Key Steps :
Prepare a stock solution in anhydrous ethanol or DMSO (5–10 mM).
Incubate with cells (typically 2–4 hours, 37°C).
Measure absorbance/fluorescence at optimal wavelengths (e.g., 450–500 nm for formazan derivatives).
- Table 1: Physicochemical Properties
Q. How should stock solutions of this compound be prepared and stored?
- Methodological Answer :
- Preparation :
Dissolve in anhydrous DMSO or ethanol (10–20 mg/mL). Filter-sterilize (0.22 µm).
Protect from light and moisture to prevent degradation .
- Storage :
- Aliquot and store at –20°C for long-term stability. Avoid repeated freeze-thaw cycles.
- Use within 1 month if stored at 4°C in the dark.
Advanced Research Questions
Q. How can researchers address interference from reducing agents (e.g., ascorbic acid) in assays using this compound?
- Methodological Answer :
- Pre-Assay Mitigation :
Precipitate or wash cells to remove extracellular reductants.
Use serum-free media during incubation to avoid interference .
- Controls :
Include blank wells with media + compound (no cells) to quantify non-enzymatic reduction. - Alternative Approaches :
Pair with a secondary assay (e.g., ATP quantification) to validate results .
Q. What are the critical factors affecting the reduction kinetics of this compound in hypoxic versus normoxic conditions?
- Methodological Answer :
- Oxygen Dependency :
Unlike MTT, some tetrazolium salts exhibit oxygen sensitivity. Optimize incubation time and cell density to account for hypoxia-induced enzyme activity changes . - Protocol Adjustment :
Validate under controlled O₂ levels (e.g., hypoxia chambers).
Compare with oxygen-insensitive probes (e.g., resazurin).
- Table 2: Comparative Analysis with Common Tetrazolium Salts
| Parameter | 5-Hexyl-2,3-diphenyl | MTT | TTC (TPTZ) |
|---|---|---|---|
| Solubility | Organic solvents | Aqueous | Ethanol/DMSO |
| Reduction Site | Intracellular | Mitochondria | Extracellular |
| Hypoxia Sensitivity | Moderate | Low | High |
Q. How can researchers validate the specificity of this compound for dehydrogenase activity in complex microbial consortia?
- Methodological Answer :
- Inhibition Studies :
Use dehydrogenase inhibitors (e.g., sodium azide) to confirm enzymatic specificity.
Compare with ATP-based viability assays (e.g., BacTiter-Glo™).
- Microbial Staining :
Combine with fluorescent probes (e.g., SYTOX Green) to distinguish live/dead cells .
Q. What analytical methods are recommended for quantifying formazan derivatives generated from this compound?
- Methodological Answer :
- Spectrophotometry :
Measure absorbance at λmax (450–500 nm) using a microplate reader. Correct for background using cell-free controls. - Chromatography :
Use HPLC with UV detection (C18 column, mobile phase: acetonitrile/water) to resolve formazan from unreacted tetrazolium .
Data Contradiction Analysis
Q. Why might discrepancies arise in viability measurements between this compound and other tetrazolium salts (e.g., MTT)?
- Methodological Answer :
- Structural Factors :
The hexyl and phenyl groups enhance membrane permeability compared to MTT, potentially increasing sensitivity in certain cell types . - Enzymatic Specificity :
Variability in cellular reductase expression (e.g., NADH vs. NADPH dependency) affects reduction efficiency. Validate with enzyme knockout models .
Best Practices for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
